(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

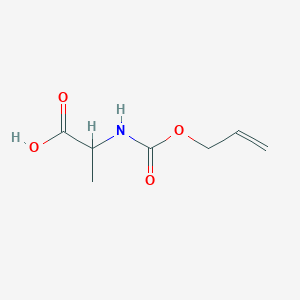

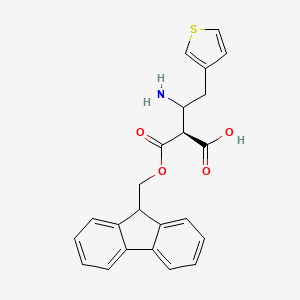

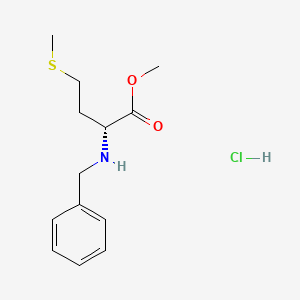

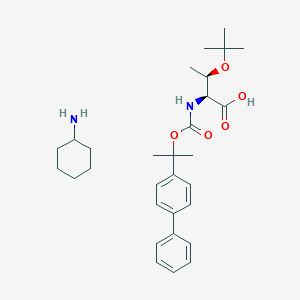

The compound is a derivative of amino acids, specifically a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Fmoc is a common protecting group used in peptide synthesis. The presence of the thiophen-3-yl group suggests that this compound might have interesting electronic properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorenylmethyloxycarbonyl group is a bulky, aromatic group, while the thiophen-3-yl group is a heterocyclic compound containing sulfur .Chemical Reactions Analysis

In general, Fmoc protected amino acids are used in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino acid to react with the next amino acid in the sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the fluorenylmethyloxycarbonyl group could increase the compound’s hydrophobicity .科学研究应用

Synthetic Applications and Molecular Incorporation

Synthetic Methodologies and Derivatives : This compound has been utilized in the synthesis of non-proteinogenic amino acids and their derivatives, highlighting its versatility in constructing complex organic molecules. For example, its derivative was synthesized from a specific amino acid in good overall yield, underscoring its utility in creating compounds with potential biological activity or for further chemical transformations (Adamczyk & Reddy, 2001).

Peptide and Oligomer Synthesis : It has been instrumental in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. The protected sugar amino acids were efficiently synthesized and incorporated into solid-phase synthesis to produce oligomers varying in length, demonstrating its role in creating polymers for potential therapeutic applications (Gregar & Gervay-Hague, 2004).

Solid Phase Peptide Synthesis (SPPS) : The fluorenylmethoxycarbonyl (Fmoc) protection strategy, which utilizes derivatives of this compound, has significantly advanced the field of peptide synthesis. Fmoc solid phase peptide synthesis (SPPS) methodology allows for the synthesis of biologically active peptides and small proteins under diverse conditions, offering a versatile approach for bioorganic chemistry (Fields & Noble, 2009).

Structural and Supramolecular Chemistry : Research into the structural and supramolecular features of Fmoc-amino acids has provided essential insights into designing and developing novel biomaterials and therapeutics. The comprehensive analysis of noncovalent interactions and supramolecular synthons in the crystal structures of amino acids with the Fmoc moiety contributes to the systematic understanding necessary for material science and biomedical applications (Bojarska et al., 2020).

Photocatalysis and Luminescent Materials : Derivatives of this compound have been explored as photocatalysts for specific organic reactions and the development of luminescent materials. These applications demonstrate the compound's potential in facilitating light-driven chemical transformations and its utility in the fabrication of materials for optical and electronic devices (Chen, Lu, & Wang, 2019).

未来方向

属性

CAS 编号 |

270263-01-9 |

|---|---|

产品名称 |

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |

分子式 |

C23H21NO4S |

分子量 |

407.48 |

IUPAC 名称 |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |

InChI |

InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m0/s1 |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |

同义词 |

Fmoc-L-β-HomoAla(3-thienyl)-OH |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)